molecular formula C11H14O4 B8555771 Benzyl (2-hydroxyethoxy)acetate

Benzyl (2-hydroxyethoxy)acetate

Cat. No. B8555771
M. Wt: 210.23 g/mol
InChI Key: VCQGDYBYGWVBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08624044B2

Procedure details

To a stirred solution of THP-protected hydroxy ester 3 (2 g, 6.8 mmol) in methanol (80 ml) was added p-TsOH (80 mg, 1 mg/ml). The reaction mixture was stirred at room temperature for 45 nm, concentrated and diluted with EtOAc. Organic layer was washed twice with NaHCO3 and water, dried over MgSO4, filtered and concentrated. The obtained residue was either used without further purification for next step or, if needed, purified by flash chromatography on silica gel (EtOAc/pentane 1/1) to give hydroxy ester 4 as an oil.
Name
hydroxy ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:8]([O:12][CH2:13][CH2:14][O:15]C1CCCCO1)[C:9]([O-:11])=[O:10])C1C=CC=CC=1.[CH3:22][C:23]1[CH:24]=[CH:25][C:26](S(O)(=O)=O)=[CH:27][CH:28]=1>CO>[OH:15][CH2:14][CH2:13][O:12][CH2:8][C:9]([O:11][CH2:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)=[O:10]

Inputs

Step One
Name
hydroxy ester
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])OCCOC1OCCCC1
Name
Quantity
80 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 45 nm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
Organic layer was washed twice with NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was either used without further purification for next step
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (EtOAc/pentane 1/1)

Outcomes

Product
Name
Type
product
Smiles
OCCOCC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.